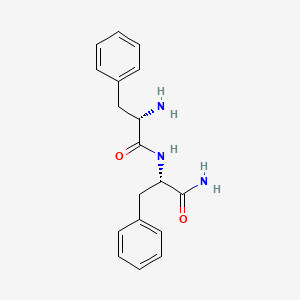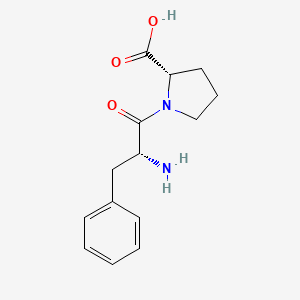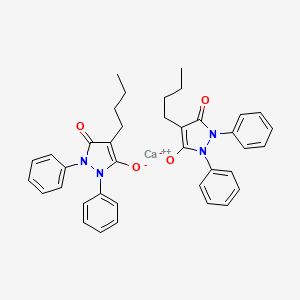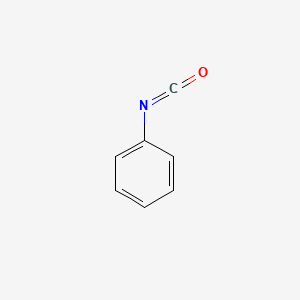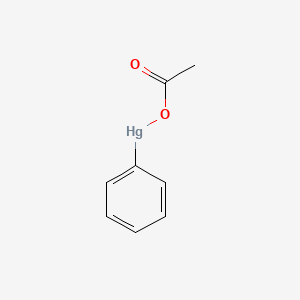
APA-Modulator T4
Übersicht
Beschreibung
Photoregulin3 is a inhibitor of rod photoreceptor gene expression, potentially though Nr2e3 modulation.
Wissenschaftliche Forschungsanwendungen
Modulation der alternativen Polyadenylierung (APA)
APA-Modulator T4 wurde als ein potentes kleines Molekül identifiziert, das die distale-zu-proximale (DtoP) APA-Verwendung in mehreren Transkripten beeinflusst . Diese Modulation von APA ist signifikant, da sie eine kritische Rolle bei der Regulation der Genexpression spielt. Die Verbindung fördert die Verwendung von proximalen intronischen Poly(A)-Spaltstellen, insbesondere in längeren, vulnerablen Introns, die mit charakteristischen A-reichen Motiven angereichert sind . Diese Anwendung ist entscheidend für das Verständnis der molekularen Mechanismen von APA und Spleißen.
Therapie der Netzhautdegeneration
Photoregulin 3, ein anderer Name für this compound, hat sich in Mausmodellen der Retinitis pigmentosa als in der Lage erwiesen, die Netzhautdegeneration zu verhindern . Diese Anwendung ist besonders vielversprechend für die Entwicklung von Behandlungen für Netzhauterkrankungen, da sie eine Strategie für die pharmakologische Modulation der Genexpression in Stäbchenzellen bietet.
Forschung in der Molekularbiologie
In der Molekularbiologie kann this compound verwendet werden, um die komplexe Regulation der Genexpression auf posttranskriptioneller Ebene zu untersuchen. Er kann helfen, die genomischen Sequenzmerkmale und RNA-bindenden Proteinmotive zu identifizieren, die mit der APA-Regulation assoziiert sind .
Wirkmechanismus
Target of Action
The primary target of APA modulator T4, also known as “6,7-dimethoxy-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1H-quinazolin-4-one”, “SMR000067668”, or “Photoregulin3”, is the process of Alternative Polyadenylation (APA) . APA is a critical mechanism in regulating gene expression .
Mode of Action
APA modulator T4 modulates endogenous APA via nonkinase-mediated pathways . It promotes distal-to-proximal (DtoP) APA usage in multiple transcripts . This modulation is potentially through the autoregulated PABPN1 signaling pathway .
Biochemical Pathways
The APA modulator T4 affects the APA pathway, which plays a critical role in gene expression . By promoting DtoP APA usage, it influences the genomic sequence features and RNA binding protein (RBP) motifs associated with DtoP regulation . This modulation preferentially affects longer vulnerable introns enriched with distinctive A-rich motifs .
Pharmacokinetics
It’s known that the compound exhibits high potency and selectivity for apa modulation
Result of Action
The modulation of APA by T4 results in the induction of a preference for the use of proximal intronic poly (A) cleavage sites (CSs) with long intron regions . This modulation can influence the expression of various genes, thereby potentially affecting cellular functions and processes .
Biochemische Analyse
Biochemical Properties
APA modulator T4 interacts with various enzymes, proteins, and other biomolecules. It modulates endogenous APA via nonkinase-mediated pathways . The nature of these interactions is nonkinase-mediated, indicating that APA modulator T4 does not inhibit any kinases .
Cellular Effects
APA modulator T4 has significant effects on various types of cells and cellular processes. It promotes distal-to-proximal (DtoP) APA usage in multiple transcripts . This indicates that APA modulator T4 influences cell function by modulating the usage of APA in transcripts, which can have downstream effects on gene expression and cellular metabolism .
Molecular Mechanism
APA modulator T4 exerts its effects at the molecular level through its modulation of APA. It promotes the use of proximal intronic poly (A) CSs with long intron regions through the PABPN1 pathway . This suggests that APA modulator T4 may bind to biomolecules involved in the PABPN1 pathway, leading to changes in gene expression .
Eigenschaften
IUPAC Name |
6,7-dimethoxy-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-19-12-17-18(13-20(19)28-2)23-21(24-22(17)26)14-25-10-8-16(9-11-25)15-6-4-3-5-7-15/h3-8,12-13H,9-11,14H2,1-2H3,(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCSOMMBIPJYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)CN3CCC(=CC3)C4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






